molecular formula C17H23NO5 B594292 Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 1217740-96-9

Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B594292
CAS No.: 1217740-96-9
M. Wt: 321.373
InChI Key: UMSPNQKPXWOGLL-KGLIPLIRSA-N
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Description

Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 3-methoxyphenyl substituent at the 4-position. The trans configuration ensures stereochemical stability, which is critical for its interactions in medicinal chemistry and drug development. This compound is part of a broader class of Boc-protected pyrrolidine carboxylates, which are intermediates in synthesizing pharmacologically active molecules, including protease inhibitors and receptor modulators .

Properties

IUPAC Name

(3R,4S)-4-(3-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-6-5-7-12(8-11)22-4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSPNQKPXWOGLL-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

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Mode of Action

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Biochemical Pathways

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Result of Action

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Biological Activity

Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Structural Characteristics

This compound features a tert-butoxycarbonyl (Boc) protecting group, a pyrrolidine ring , and a carboxylic acid functional group . The presence of the methoxy group on the phenyl ring is particularly significant as it can influence the compound's electronic properties and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the Boc group for protection during subsequent reactions.
  • Attachment of the 3-methoxyphenyl group to yield the final product.

This synthetic pathway allows for modifications that can enhance biological activity or selectivity towards specific targets.

Pharmacological Properties

Research indicates that pyrrolidine derivatives, including this compound, exhibit various pharmacological activities:

  • Anticancer Activity : Some studies suggest that related compounds show cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and modulation of signaling pathways associated with tumor growth .
  • Neuropharmacological Effects : Compounds with similar structures have been investigated for their interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders .

The mechanism by which this compound exerts its biological effects may involve:

  • Receptor Binding : It may act as a ligand for various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, which is crucial for its therapeutic potential .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameMolecular FormulaUnique Features
Trans-1-Boc-4-(4-fluorophenyl)-pyrrolidine-3-carboxylic acidC15H20N2O3Contains fluorine substituent
Trans-1-Boc-4-(4-methoxyphenyl)-pyrrolidine-3-carboxylic acidC15H20N2O3Methoxy group introduces different electronic properties
Trans-1-Boc-4-(4-chlorophenyl)-pyrrolidine-3-carboxylic acidC15H20ClN2O3Chlorine substituent affects reactivity

This table highlights how variations in substituents can significantly influence the biological activity and reactivity of pyrrolidine derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolidine derivatives:

  • Cytotoxicity Studies : In vitro assays demonstrated that related pyrrolidine compounds exhibit varying degrees of cytotoxicity against different cancer cell lines, suggesting that structural modifications can enhance potency .
  • Neurotransmitter Interaction Studies : Research has shown that certain derivatives can modulate neurotransmitter receptor activity, which is critical for developing treatments for psychiatric disorders .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

The 3-methoxyphenyl group distinguishes this compound from analogues with halogen, cyano, trifluoromethyl, or heterocyclic substituents. Key comparisons include:

Table 1: Substituent and Physicochemical Properties
Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key References
Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid 3-OCH₃ 1392208-60-4* C₁₇H₂₃NO₅ 321.37 ≥95%
Trans-1-Boc-4-phenylpyrrolidine-3-carboxylic acid H 221142-28-5 C₁₆H₂₁NO₄ 291.34 N/A
Trans-1-Boc-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid 4-Cl 851485-00-2 C₁₆H₂₀ClNO₄ 325.79 N/A
Trans-1-Boc-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid 3-F 301226-53-9 C₁₆H₂₀FNO₄ 309.34 N/A
Trans-1-Boc-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid 3-CN N/A C₁₇H₂₀N₂O₄ 316.36 N/A
Trans-1-Boc-4-(3-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid 3-CF₃ 169248-97-9 C₁₇H₂₀F₃NO₄ 359.35 N/A
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-methoxy group (electron-donating) may enhance solubility compared to halogen or cyano substituents (electron-withdrawing), which could increase lipophilicity and affect membrane permeability .
  • Trifluoromethyl Derivatives : The 3-CF₃ analogue (CAS 169248-97-9) has a higher molecular weight (359.35 g/mol) and is often used in medicinal chemistry for its metabolic stability and enhanced binding affinity .
  • Safety Profiles : The 4-phenyl variant (CAS 221142-28-5) carries GHS warnings (H302, H315, H319, H335) for acute toxicity and irritation, suggesting similar hazards for related compounds .

Structural Modifications in the Pyrrolidine Core

Piperidine Analogues

(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5) replaces the pyrrolidine ring with a piperidine, increasing ring size and flexibility.

Hydrochloride Salts

The hydrochloride form of the target compound (CAS 1392208-60-4) improves water solubility, facilitating purification and handling in synthetic workflows .

Commercial Availability and Pricing

  • 4-Chlorophenyl Derivative (CAS 851485-00-2): Priced at €480.00/g (CymitQuimica) .
  • 4-Pyridinyl Derivative (CAS 1255935-12-6): Priced at ¥36,000/100 mg (Alichem) .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid?

The synthesis typically involves:

  • Pyrrolidine ring formation via cyclization of amine and carbonyl precursors in solvents like dichloromethane or THF under controlled temperatures .
  • Introduction of the 3-methoxyphenyl group using coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) or nucleophilic substitution .
  • Boc protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine . Key conditions include strict anhydrous environments, inert gas purging, and monitoring via TLC or HPLC to ensure intermediate purity.

Q. Which analytical methods are essential for characterizing the purity and stereochemistry of this compound?

  • High-Performance Liquid Chromatography (HPLC) with UV detection is critical for assessing purity (>95% is typical for research-grade material) .
  • Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D experiments like COSY/NOESY) confirms regiochemistry and detects diastereomeric impurities .
  • Mass Spectrometry (MS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral chromatography (e.g., using Chiralpak® columns) resolves enantiomers post-synthesis .
  • Asymmetric catalysis : Employ chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) during cyclization to control stereochemistry .
  • Crystallization strategies : Utilize solvent mixtures (e.g., hexane/ethyl acetate) to isolate the desired enantiomer via differential solubility .

Q. What structural insights can X-ray crystallography provide for this compound?

  • Bond angles and distances : Resolve ambiguities in the pyrrolidine ring conformation and substituent orientation (e.g., methoxyphenyl group’s dihedral angle) .
  • Hydrogen bonding networks : Identify interactions between the carboxylic acid and Boc groups, which influence solubility and stability .
  • Validation of stereochemistry : Confirm trans-configuration and rule out epimerization artifacts .

Q. How does the 3-methoxyphenyl substituent influence biological activity compared to halogenated analogs?

  • Electron-donating effects : The methoxy group enhances π-π stacking with aromatic residues in enzyme active sites, increasing binding affinity compared to chloro/bromo analogs .
  • Metabolic stability : Methoxy groups reduce oxidative metabolism compared to halogens, as shown in cytochrome P450 inhibition assays .
  • Comparative SAR studies : Analog substitutions (e.g., 4-chlorophenyl vs. 3-methoxyphenyl) reveal differences in IC₅₀ values for target enzymes (e.g., kinases or proteases) .

Q. What role does the Boc group play in downstream functionalization?

  • Protection-deprotection strategy : The Boc group shields the pyrrolidine nitrogen during reactions (e.g., amide coupling), then is removed under mild acidic conditions (e.g., TFA) without disrupting the carboxylic acid .
  • Solubility modulation : Boc enhances solubility in organic solvents, facilitating purification via column chromatography .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking simulations : Use software like AutoDock Vina to predict binding poses with receptors (e.g., GPCRs or ion channels) .
  • Molecular dynamics (MD) : Simulate conformational stability in aqueous environments to assess bioavailability .
  • QSAR models : Correlate substituent electronic properties (Hammett σ values) with activity data to guide structural optimization .

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